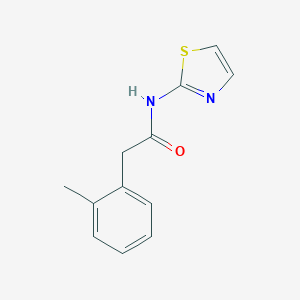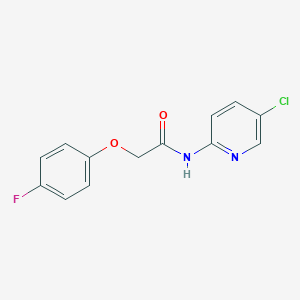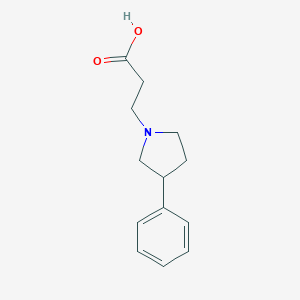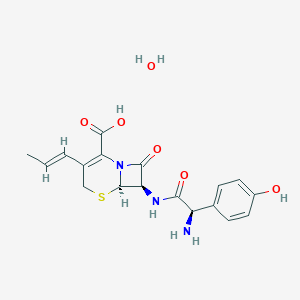![molecular formula C12H8N4OS B240132 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240132.png)
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in cells. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has biochemical and physiological effects on cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation of using this compound is its low solubility in water, which may affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of analogs of this compound to improve its biological activity. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, the potential application of this compound in the development of new drugs or agrochemicals should be further explored.
Synthesemethoden
The synthesis of 3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and methyl isothiocyanate in the presence of a catalyst. Another method involves the reaction of 2-aminobenzofuran, thiosemicarbazide, and carbon disulfide in the presence of a catalyst. The yield of the compound varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been tested for its antimicrobial, antitumor, and anti-inflammatory activities. In the field of agriculture, this compound has been tested for its herbicidal and insecticidal activities. In addition, this compound has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
3-(1-Benzofuran-2-yl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C12H8N4OS |
Molekulargewicht |
256.29 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N4OS/c1-7-15-16-11(13-14-12(16)18-7)10-6-8-4-2-3-5-9(8)17-10/h2-6H,1H3 |
InChI-Schlüssel |
KUURLKOJDUTHGA-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Kanonische SMILES |
CC1=NN2C(=NN=C2S1)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)


![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)

![5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B240072.png)


![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)
